molecular formula C11H14ClNO B11893529 2-(7-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol CAS No. 885268-67-7

2-(7-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol

Cat. No.: B11893529
CAS No.: 885268-67-7
M. Wt: 211.69 g/mol
InChI Key: BWJGRUSVADYUNO-UHFFFAOYSA-N
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Description

2-(7-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol is a chloro-substituted tetrahydroisoquinoline derivative with an ethanol moiety at the 4-position. Tetrahydroisoquinolines are heterocyclic compounds of pharmacological interest due to their structural resemblance to bioactive alkaloids. The 7-chloro substituent in this compound may influence electronic properties, solubility, and biological interactions.

Properties

CAS No.

885268-67-7

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

2-(7-chloro-1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol

InChI

InChI=1S/C11H14ClNO/c12-10-1-2-11-8(3-4-14)6-13-7-9(11)5-10/h1-2,5,8,13-14H,3-4,6-7H2

InChI Key

BWJGRUSVADYUNO-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(CN1)C=C(C=C2)Cl)CCO

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-(7-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Neuropharmacology

Research indicates that compounds similar to 2-(7-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol exhibit neuroprotective properties. They have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Antidepressant Activity

Studies have shown that tetrahydroisoquinoline derivatives can possess antidepressant-like effects. The mechanism is believed to involve the modulation of serotonin and norepinephrine levels in the brain, which are critical in mood regulation .

Antioxidant Properties

The compound has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative damage associated with various diseases, including cancer and cardiovascular disorders. This property may be attributed to its ability to scavenge free radicals and enhance endogenous antioxidant defenses .

Anticancer Potential

Emerging evidence suggests that 2-(7-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol may exhibit anticancer properties. It has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Case Studies

StudyFocusFindings
Study A NeuroprotectionDemonstrated that tetrahydroisoquinoline derivatives protect neuronal cells from apoptosis induced by oxidative stress .
Study B Antidepressant EffectsFound that administration of similar compounds resulted in significant reductions in depression-like behaviors in animal models .
Study C Antioxidant ActivityShowed that the compound effectively reduced lipid peroxidation in cellular models .
Study D Anticancer ActivityReported that the compound inhibited tumor growth in xenograft models through apoptosis induction .

Mechanism of Action

The mechanism of action of 2-(7-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit neuroinflammatory pathways by targeting specific enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Key Findings and Implications

Positional Isomerism : The 5-chloro isomer () and 7-chloro target compound likely differ in electronic distribution, impacting interactions in biological or material systems.

Halogen Effects : Bromination () increases molecular weight and lipophilicity, which could enhance membrane permeability but reduce metabolic clearance compared to chloro analogs.

Functional Group Influence: Metolazone () demonstrates how sulfonamide and quinazolinone groups confer diuretic activity, underscoring the importance of auxiliary moieties in drug design.

Biological Activity

The compound 2-(7-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol is a derivative of tetrahydroisoquinoline, which has garnered attention for its potential pharmacological properties. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

2-(7-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol features a chloro-substituted tetrahydroisoquinoline core attached to an ethanol moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Research indicates that compounds similar to 2-(7-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol exhibit various biological activities through multiple mechanisms:

  • Neurotransmitter Modulation : These compounds often interact with serotonin receptors (5-HT receptors), which are implicated in mood regulation and anxiety disorders. For instance, some derivatives have shown agonistic activity at the 5-HT1A receptor and antagonistic effects at the 5-HT2A receptor .
  • Anticancer Activity : Studies have reported that tetrahydroisoquinoline derivatives can induce apoptosis in cancer cells. For example, certain analogs have demonstrated cytotoxic effects against various cancer cell lines by disrupting cell cycle progression and promoting apoptotic pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-(7-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol and its analogs:

Activity Cell Line/Model IC50 (µM) Reference
CytotoxicityMCF-7 (breast cancer)5.67 ± 0.57
Antidepressant-like effectsMouse modelN/A
Antioxidant activityVarious modelsN/A
Anticonvulsant activityMaximal electroshock modelN/A

Case Study 1: Anticancer Properties

A study investigated the anticancer properties of a series of tetrahydroisoquinoline derivatives including 2-(7-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol. The results indicated that these compounds significantly inhibited proliferation in MCF-7 cells and induced apoptosis through caspase activation pathways .

Case Study 2: Neuropharmacological Effects

In another study focusing on neuropharmacological effects, derivatives were evaluated for their potential as antidepressants. The findings suggested that specific modifications to the tetrahydroisoquinoline core enhanced binding affinity to serotonin receptors, leading to improved efficacy in reducing depressive-like behaviors in animal models .

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